

Physical and chemical characteristics of Benzenediazonium chloride.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzenediazonium chloride

Cat. No.: B085726

[Get Quote](#)

Benzenediazonium Chloride: A Comprehensive Technical Guide

Benzenediazonium chloride ($C_6H_5N_2^+Cl^-$) is a highly versatile and reactive organic compound that serves as a pivotal intermediate in the synthesis of a wide array of aromatic compounds.^[1] Its unique ability to undergo both substitution and coupling reactions makes it an indispensable tool in the dye and pigment industries, as well as in the development of pharmaceuticals and other fine chemicals.^{[2][3]} This guide provides an in-depth overview of the physical and chemical characteristics of **benzenediazonium chloride**, along with detailed experimental protocols and reaction pathways for researchers, scientists, and drug development professionals.

Physical Characteristics

Benzenediazonium chloride is a colorless crystalline solid at room temperature.^{[1][4]} It is highly soluble in water due to its ionic nature but shows limited solubility in most organic solvents.^{[2][3][5]} A key characteristic of this compound is its instability, particularly in the dry state, where it can be explosive.^{[1][3][4][5]} For safety reasons, it is almost always prepared and used in a cold aqueous solution (*in situ*) immediately after its synthesis.^[1] When exposed to air or temperatures above 5-10°C, it is prone to decomposition, often turning brown.^{[4][5]}

Property	Value	References
Molecular Formula	C ₆ H ₅ N ₂ Cl	[2][4][6]
Molecular Weight	140.57 g/mol	[2][7]
Appearance	Colorless to white crystalline solid	[1][4][8]
State at Room Temp.	Solid	[4]
Melting Point	191-197 °C (decomposes)	[2][3][9]
Boiling Point	228.71 °C (rough estimate)	[2][9]
Solubility	Soluble in water; sparingly soluble in alcohol and ether	[1][2][3][4][5]
Stability	Unstable, especially when dry or heated; sensitive to light	[1][4][8][10]
Hazard	Explosive when dry; toxic	[1][3][4]

Chemical Characteristics and Key Reactions

The reactivity of **benzenediazonium chloride** is dominated by the excellent leaving group ability of the diazonium group (-N₂⁺), which is readily displaced as dinitrogen gas (N₂), a very stable molecule.[10][11] This property is exploited in a variety of substitution reactions. Additionally, the diazonium ion can act as a weak electrophile in coupling reactions with electron-rich aromatic compounds.[12][13]

Substitution Reactions (Displacement of N₂)

In these reactions, the diazonium group is replaced by another atom or functional group.

- Replacement by -OH (Formation of Phenol): Warming an aqueous solution of **benzenediazonium chloride** leads to its hydrolysis, forming phenol and liberating nitrogen gas.[1][11]
 - C₆H₅N₂⁺Cl⁻ + H₂O (warm) → C₆H₅OH + N₂ + HCl

- Sandmeyer Reaction: This reaction allows for the introduction of -Cl, -Br, or -CN groups onto the benzene ring using the corresponding copper(I) salt as a catalyst.[14][15][16] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[14][16]
 - $\text{C}_6\text{H}_5\text{N}_2^+\text{Cl}^- + \text{CuCl}/\text{HCl} \rightarrow \text{C}_6\text{H}_5\text{Cl} + \text{N}_2$
 - $\text{C}_6\text{H}_5\text{N}_2^+\text{Cl}^- + \text{CuBr}/\text{HBr} \rightarrow \text{C}_6\text{H}_5\text{Br} + \text{N}_2$
 - $\text{C}_6\text{H}_5\text{N}_2^+\text{Cl}^- + \text{CuCN}/\text{KCN} \rightarrow \text{C}_6\text{H}_5\text{CN} + \text{N}_2$
- Gattermann Reaction: A modification of the Sandmeyer reaction, the Gattermann reaction uses copper powder in the presence of the corresponding halogen acid to introduce -Cl or -Br.[12][17][18]
 - $\text{C}_6\text{H}_5\text{N}_2^+\text{Cl}^- + \text{Cu}/\text{HCl} \rightarrow \text{C}_6\text{H}_5\text{Cl} + \text{N}_2 + \text{CuCl}$
- Replacement by -I: The introduction of an iodine atom is achieved by simply warming the diazonium salt solution with an aqueous solution of potassium iodide (KI).[11][19] No copper catalyst is required.
 - $\text{C}_6\text{H}_5\text{N}_2^+\text{Cl}^- + \text{KI} \rightarrow \text{C}_6\text{H}_5\text{I} + \text{N}_2 + \text{KCl}$
- Replacement by -H (Deamination): The diazonium group can be replaced by a hydrogen atom by treating the diazonium salt with hypophosphorous acid (H_3PO_2).[17]
 - $\text{C}_6\text{H}_5\text{N}_2^+\text{Cl}^- + \text{H}_3\text{PO}_2 + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_6 + \text{N}_2 + \text{H}_3\text{PO}_3 + \text{HCl}$

Coupling Reactions (Retention of N_2)

These reactions involve the retention of the diazo group (-N=N-), which acts as a bridge between two aromatic rings, forming brightly colored azo compounds. These are electrophilic aromatic substitution reactions where the diazonium ion is the electrophile.[20]

- Coupling with Phenol: **Benzene diazonium chloride** reacts with phenol in a mildly alkaline solution (pH 9-10) to form p-hydroxyazobenzene, an orange dye.[12][13][21][22] The coupling occurs at the para position of the phenol molecule.[12][21]

- Coupling with Aniline: In a slightly acidic medium, **benzenediazonium chloride** couples with aniline to produce p-aminoazobenzene, a yellow dye.[11][12][20][23] The reaction involves the attack of the diazonium ion at the para position of aniline.[20][23]

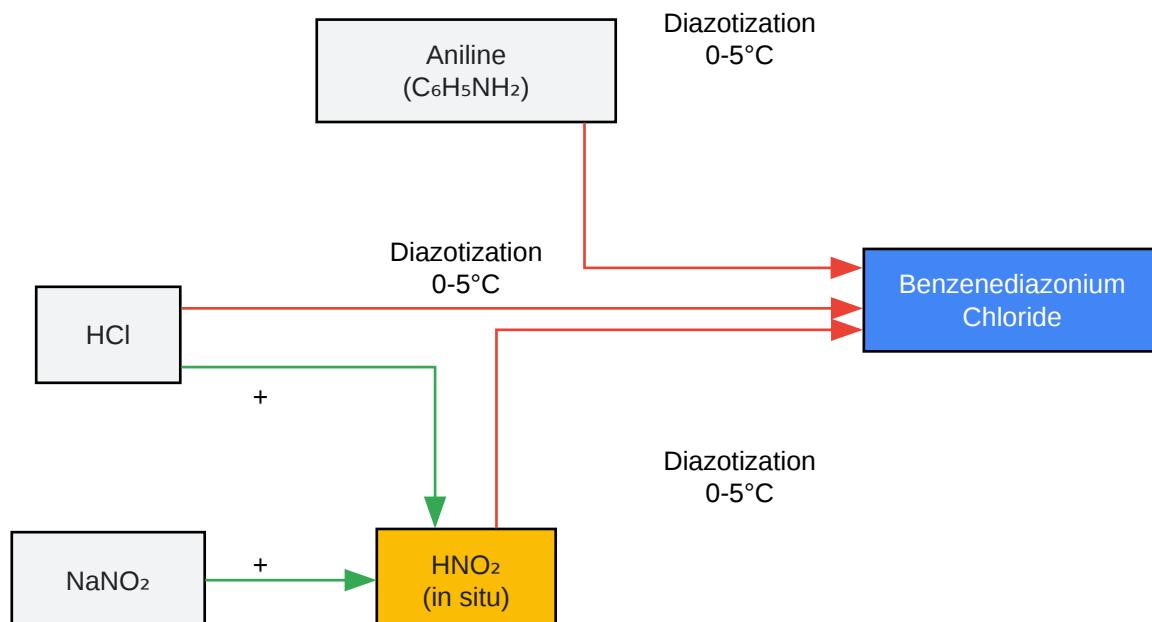
Experimental Protocols

Synthesis of Benzenediazonium Chloride (Diazotization of Aniline)

This procedure must be carried out at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt.[1][24][25]

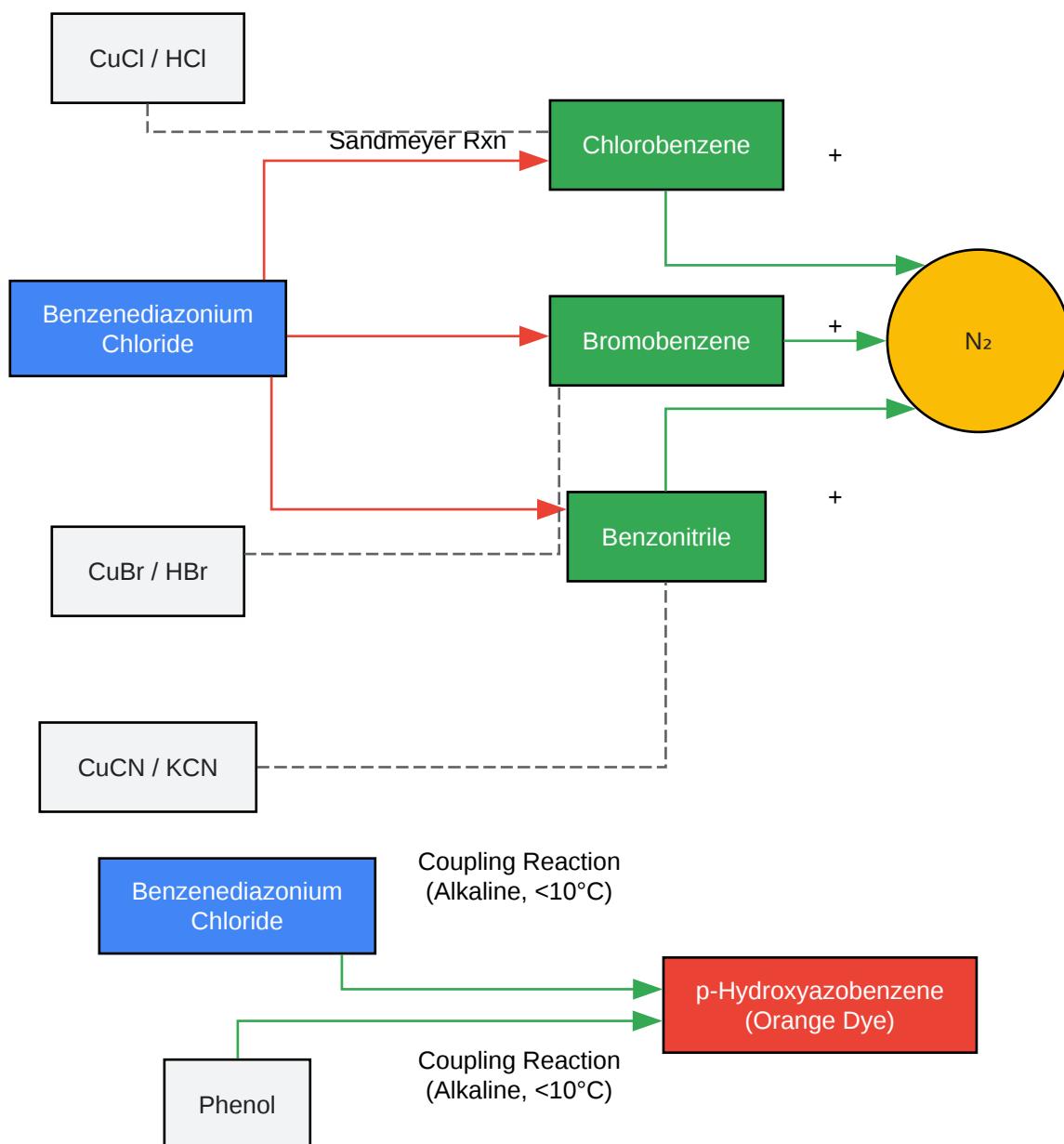
Materials:

- Aniline ($C_6H_5NH_2$)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite ($NaNO_2$)
- Distilled Water
- Ice


Procedure:

- In a flask, dissolve a specific amount of aniline (e.g., 15 mL) in a mixture of concentrated hydrochloric acid (e.g., 40 mL) and water (e.g., 40 mL).[26]
- Cool the resulting solution to 0-5°C in an ice-water bath.[1][24][26] The temperature must be strictly maintained below 5°C throughout the reaction to ensure the stability of the product.[1][24]
- In a separate beaker, prepare a solution of sodium nitrite (e.g., 12.5 g) in water (e.g., 30 mL) and cool it in the ice bath.[26]
- Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant stirring.[1][26]

- Monitor the temperature closely and ensure it does not rise above 10°C.[26] The addition rate should be controlled to manage the exothermic nature of the reaction.[26]
- The completion of the reaction can be tested with starch-iodide paper. A slight excess of nitrous acid will turn the paper blue.
- The resulting cold solution of **benzenediazonium chloride** is used immediately for subsequent reactions without isolation.[1][5]


Visualizations

Reaction Pathways and Workflows

[Click to download full resolution via product page](#)

Caption: Synthesis of **Benzenediazonium Chloride** via Diazotization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]
- 2. lookchem.com [lookchem.com]
- 3. benzenediazonium chloride | 100-34-5 [chemicalbook.com]
- 4. ck12.org [ck12.org]
- 5. List a few properties of benzene diazonium chlorid class 11 chemistry CBSE [vedantu.com]
- 6. 100-34-5 CAS MSDS (benzenediazonium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Benzenediazonium chloride | C6H5CIN2 | CID 60992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. List a few properties of benzene diazonium chloride. - askIITians [askiitians.com]
- 9. Page loading... [wap.guidechem.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. kvmwai.edu.in [kvmwai.edu.in]
- 13. brainly.in [brainly.in]
- 14. byjus.com [byjus.com]
- 15. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 17. kmchemistry.com [kmchemistry.com]
- 18. flexiprep.com [flexiprep.com]
- 19. scribd.com [scribd.com]
- 20. The reaction of Benzenediazonium chloride with aniline class 12 chemistry CBSE [vedantu.com]
- 21. quora.com [quora.com]
- 22. Benzene diazonium chloride on reaction with phenol class 11 chemistry CBSE [vedantu.com]
- 23. quora.com [quora.com]
- 24. chemguide.co.uk [chemguide.co.uk]
- 25. Khan Academy [khanacademy.org]

- 26. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of Benzenediazonium chloride.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085726#physical-and-chemical-characteristics-of-benzenediazonium-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com